Acylation Yield Advantage: Acid Chloride (70%) vs. Carboxylic Acid (47%) in Phenoxyanilide Synthesis
In the synthesis of N-type calcium channel-targeting phenoxyanilide intermediates, 4-(3-chloropropoxy)benzoyl chloride delivered compound 11c in 70% isolated yield when reacted with the aniline substrate in THF, compared with only 47% yield for compound 11a obtained using 4-(3-chloropropoxy)benzoic acid under EDC·HCl/DMAP coupling conditions — a 23-percentage-point (1.49-fold) yield advantage for the acid chloride [1]. This is a direct head-to-head comparison within the same published synthetic scheme, employing the identical phenoxyanilide scaffold.
| Evidence Dimension | Isolated acylation yield (phenoxyanilide formation) |
|---|---|
| Target Compound Data | 70% (11c, using 4-(3-chloropropoxy)benzoyl chloride, THF) |
| Comparator Or Baseline | 47% (11a, using 4-(3-chloropropoxy)benzoic acid, EDC·HCl/DMAP/Et3N, DCM/THF) |
| Quantified Difference | +23 percentage points; 1.49-fold higher yield |
| Conditions | Reaction of 4-substituted aniline scaffold with acylating agent; Scheme 2, Marine Drugs 2015; identical product scaffold (11a–c series) |
Why This Matters
For procurement teams sourcing intermediates for multi-step medicinal chemistry campaigns, a 23-point yield gap at a single acylation step translates into significantly lower cost per mole of advanced intermediate and reduced purification burden.
- [1] Gleeson, E.C., Graham, J.E., Spiller, S., Vetter, I., Lewis, R.J., Duggan, P.J., Tuck, K.L., Inhibition of N-type calcium channels by fluorophenoxyanilide derivatives, Marine Drugs, 2015, 13(4), 2030–2045; Scheme 2. View Source
